molecular formula C13H13NO3 B1627110 3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]propanoic acid CAS No. 705962-58-9

3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]propanoic acid

Cat. No. B1627110
M. Wt: 231.25 g/mol
InChI Key: KUHSHVDXDQXTQG-UHFFFAOYSA-N
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Description

3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]propanoic acid is a chemical compound with the molecular formula C13H13NO3 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]propanoic acid consists of an oxazole ring (a five-membered ring containing one oxygen atom and one nitrogen atom) attached to a propanoic acid group . The oxazole ring also has a 4-methylphenyl group attached to it .


Physical And Chemical Properties Analysis

3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]propanoic acid is a solid substance at room temperature . It has a molecular weight of 231.25 .

Scientific Research Applications

Antiproliferative Activity

One study synthesized derivatives of propanoic acid, investigating their antiproliferative activity against human colon cancer, breast cancer, and myelogenous leukemia cell lines. These derivatives showed significant antiproliferative effects, especially against HCT116 cells, indicating potential for cancer treatment research (Božić et al., 2017).

Renewable Building Block for Materials Science

Another study explored phloretic acid (a phenolic compound related to the structure of interest) as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach highlights the compound's role in developing sustainable materials with specific properties beneficial for a wide range of applications (Trejo-Machin et al., 2017).

Solar Cell Applications

Organic sensitizers with a structure similar to 3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]propanoic acid were engineered for solar cell applications. These sensitizers, upon anchoring onto TiO2 film, demonstrated exceptional incident photon to current conversion efficiency, suggesting their potential for enhancing solar cell performance (Kim et al., 2006).

Molecular Engineering and Catalysis

Studies on molecular engineering have led to the synthesis of complexes containing carboxylic acid derivatives, including those structurally related to 3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]propanoic acid. These complexes serve as catalysts for carbon-carbon bond formation, highlighting the compound's importance in synthetic chemistry and catalysis (Patra et al., 2012).

Supramolecular Chemistry

The compound and its derivatives have been utilized in supramolecular chemistry to synthesize dendrimers. These dendrimers self-assemble into supramolecular structures with potential applications in nanotechnology and materials science (Percec et al., 2006).

properties

IUPAC Name

3-[5-(4-methylphenyl)-1,3-oxazol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9-2-4-10(5-3-9)11-8-14-12(17-11)6-7-13(15)16/h2-5,8H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHSHVDXDQXTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585402
Record name 3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]propanoic acid

CAS RN

705962-58-9
Record name 3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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